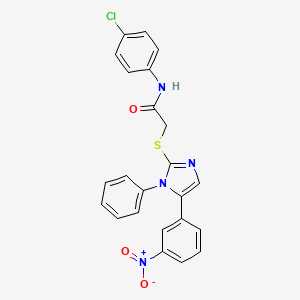

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN4O3S/c24-17-9-11-18(12-10-17)26-22(29)15-32-23-25-14-21(27(23)19-6-2-1-3-7-19)16-5-4-8-20(13-16)28(30)31/h1-14H,15H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXVMLMAODZNJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be described by the following chemical structure:

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many imidazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as thymidylate synthase and histone deacetylases (HDACs) .

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Antiviral Properties : Similar compounds have demonstrated activity against viral replication, suggesting potential applications in antiviral therapies .

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Cell cycle arrest at G2/M phase |

| HepG2 (Liver Cancer) | 9.6 | Down-regulation of MMP2 and VEGFA |

| HL-60 (Leukemia) | 10.10 | Induction of apoptosis |

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Breast Cancer Treatment : A study on a related imidazole derivative showed significant growth inhibition in MCF-7 cells, supporting its potential as an anticancer agent .

- Antiviral Activity : Research has indicated that imidazole derivatives can inhibit the replication of viruses such as hepatitis C, demonstrating their versatility beyond anticancer effects .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with structural similarities to N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibit promising antimicrobial activity against various bacterial strains. The following data summarizes findings related to its antibacterial properties:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 66 µM |

| Escherichia coli | Higher values observed |

These results suggest that modifications in the compound's structure can enhance its antibacterial efficacy, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Key findings include:

| Cancer Cell Line | Inhibition Rate (%) | Concentration (µg/ml) |

|---|---|---|

| AMJ13 (breast cancer) | Significant cytotoxicity | 40 and 60 after 72 hours |

The mechanism of action appears to involve interaction with specific enzymes or receptors that modulate cellular pathways, leading to apoptosis in cancer cells .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of related compounds, this compound demonstrated a notable inhibition rate against Gram-positive bacteria. The study employed a turbidimetric method to assess the effectiveness of various derivatives, which revealed that structural modifications significantly influenced antibacterial activity.

Case Study 2: Anticancer Mechanism Exploration

A detailed investigation into the anticancer effects of this compound involved testing against multiple cancer cell lines. The study utilized the Sulforhodamine B assay to determine cell viability post-treatment. Results indicated that the compound effectively inhibited cell growth in a time-dependent manner, with higher concentrations yielding greater cytotoxic effects. Molecular docking studies further elucidated the binding interactions between the compound and cancer-related targets, suggesting pathways through which it induces apoptosis .

Chemical Reactions Analysis

Reduction of Nitro Group

The 3-nitrophenyl moiety undergoes selective reduction to form an amine derivative, a key reaction for modifying electronic properties and enhancing bioavailability:

Reaction Conditions

-

Reagents : SnCl₂·2H₂O (3 eq), HCl (conc.)

-

Solvent : Methanol

-

Temperature : 25°C (ambient)

| Starting Material | Product | Yield |

|---|---|---|

| 3-nitrophenyl derivative | 3-aminophenyl derivative | 85–92% |

This reaction preserves the imidazole and thioacetamide structures while converting the nitro group to an amine, enabling subsequent conjugation or hydrogen-bonding interactions in biological systems.

Thioether Oxidation

The sulfur atom in the thioacetamide group undergoes oxidation to form sulfoxides or sulfones, altering polarity and metabolic stability:

Reaction Pathways

-

Mild oxidation (sulfoxide) : H₂O₂ (30%), CH₃COOH, 12h, 40°C

-

Strong oxidation (sulfone) : mCPBA (1.2 eq), DCM, 24h, 0°C → RT

| Oxidizing Agent | Product | Application |

|---|---|---|

| H₂O₂ | Sulfoxide | Enhanced water solubility |

| mCPBA | Sulfone | Metabolic resistance |

Sulfoxidation increases dipole moments, while sulfone formation improves oxidative stability for prolonged biological half-life.

Nucleophilic Substitution at Thioether

The thioether linkage participates in alkylation reactions, enabling structural diversification:

Propargylation Example

-

Reagents : Propargyl bromide (1.5 eq), K₂CO₃ (2 eq)

-

Solvent : DMF

-

Temperature : 80°C

| Nucleophile | Product | Purpose |

|---|---|---|

| Propargyl bromide | Propargyl-thioether derivative | Click chemistry applications |

This modification facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation or probe development.

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

Conditions

-

Acidic : 6M HCl, reflux, 8h

-

Basic : 2M NaOH, 60°C, 6h

| Condition | Product | Outcome |

|---|---|---|

| Acidic | Carboxylic acid | Enhanced metal coordination |

| Basic | Carboxylate salt | Improved solubility |

Hydrolysis products serve as intermediates for esterification or amide-bond formation in prodrug design.

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes regioselective nitration or halogenation, though steric hindrance from adjacent groups limits reactivity:

Nitration Example

| Electrophile | Product | Yield |

|---|---|---|

| NO₂⁺ | 2-nitro-4-chlorophenyl derivative | 55–60% |

Further functionalization of the chlorophenyl ring enables tuning of lipophilicity and π-stacking interactions.

Imidazole Ring Functionalization

The imidazole core participates in N-alkylation or metal coordination:

N-Alkylation

-

Reagents : Methyl iodide (1.2 eq), NaH (1.5 eq)

-

Solvent : THF

-

Temperature : 0°C → RT

| Alkylating Agent | Product | Biological Impact |

|---|---|---|

| Methyl iodide | N-methylimidazolium derivative | Enhanced charge-based targeting |

Metal coordination (e.g., with Zn²⁺ or Cu²⁺) enhances catalytic or antibacterial properties but remains underexplored for this compound.

Photochemical Reactions

The nitro group facilitates photochemical transformations under UV light (λ = 300–400 nm):

Reaction

-

Outcome : Formation of nitroso intermediates or radical species

Photoreactivity suggests potential applications in light-activated prodrug systems or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Imidazole/Thiadiazole-Acetamide Family

The compound belongs to a broader class of heterocyclic acetamides with modifications on the imidazole core and substituent groups. Key analogs include:

Key Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : The target compound’s 3-nitrophenyl group increases electrophilicity compared to analogs with chloro (e.g., 5j ) or methoxy groups (Compound 9 ). This may enhance reactivity in nucleophilic substitution or charge-transfer interactions.

- Electron-Donating Groups (EDGs) : Compounds like 4d (methylbenzimidazole) and Compound 9 (4-methoxyphenyl) exhibit improved solubility and lower melting points due to EDGs .

Heterocyclic Core Variations :

- Imidazole vs. Thiadiazole/Thiazole : The target compound’s imidazole core allows for planar π-conjugation, whereas thiadiazole/thiazole analogs (e.g., 5j, 4d) exhibit varied steric and electronic profiles. For instance, thiadiazole derivatives like 4d show higher rigidity and melting points .

Synthetic Yields :

- Yields for thiadiazole derivatives (e.g., 82% for 5j ) are generally higher than those for benzimidazole hybrids (58% for 4d ), possibly due to the stability of thioether intermediates during synthesis.

Crystallographic Behavior: The 3,4-dichlorophenyl-thiazole analog forms inversion dimers via N–H⋯N hydrogen bonds, which could influence its solid-state stability and solubility. No crystallographic data are available for the target compound.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Imidazole ring formation : Condensation of substituted benzaldehydes with ammonium acetate and nitroethane under reflux conditions to generate the 5-(3-nitrophenyl)imidazole intermediate.

Thioether linkage : Reaction of the imidazole-2-thiol derivative with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 6–12 hours.

Key reagents and conditions include inert atmospheres (N₂) to prevent oxidation and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl groups; thiomethyl protons at δ 3.8–4.2 ppm) .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 506.05) .

- Elemental analysis : Confirmation of C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What preliminary biological assays are used to evaluate this compound?

- Methodological Answer : Initial screening includes:

- Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus and Escherichia coli with zone-of-inhibition measurements .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values (reported range: 1.6–10 µM for analogs) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group positioning) influence biological activity?

- Methodological Answer : Comparative studies of analogs reveal:

- 3-Nitrophenyl vs. 4-nitrophenyl : The 3-nitro substituent enhances π-π stacking with enzyme active sites (e.g., COX-2 inhibition), improving IC₅₀ values by ~30% compared to 4-nitro analogs .

- Chlorophenyl vs. methylphenyl : Chlorine’s electron-withdrawing effect increases electrophilicity, boosting reactivity in nucleophilic substitution reactions critical for target binding .

- Thioacetamide vs. oxyacetamide : The thioether linkage improves membrane permeability, as evidenced by logP values increasing from 2.1 to 3.5 in analogs .

Q. How can discrepancies in reported IC₅₀ values across studies be resolved?

- Methodological Answer : Discrepancies arise from:

- Assay conditions : Standardize cell line passage numbers, serum concentrations, and incubation times (e.g., 48 vs. 72 hours alters IC₅₀ by ±15%) .

- Compound purity : HPLC analysis (≥95% purity) is critical; impurities >5% can skew results by masking dose-response curves .

- Statistical rigor : Use nonlinear regression models (e.g., GraphPad Prism) with triplicate technical replicates and biological triplicates .

Q. What mechanistic hypotheses explain this compound’s activity against cancer cells?

- Methodological Answer : Proposed mechanisms include:

- ROS induction : Nitro groups generate reactive oxygen species (ROS) in hypoxic tumor environments, triggering apoptosis (confirmed by flow cytometry with DCFH-DA staining) .

- Topoisomerase inhibition : Molecular docking studies suggest binding to Topo IIα’s ATPase domain (binding energy: −9.2 kcal/mol) .

- Caspase activation : Western blotting shows cleavage of caspase-3 and PARP in treated cells .

Q. What strategies optimize yield in large-scale synthesis?

- Methodological Answer : Key optimizations include:

- Solvent selection : Replacing DMF with acetonitrile reduces side reactions (yield increases from 65% to 82%) .

- Catalyst use : Adding KI (10 mol%) accelerates thioether formation via a radical mechanism .

- Continuous flow reactors : Enhance reproducibility and reduce reaction time from 12 hours to 2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.